molecular formula C10H14BrClN2O B1526314 2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride CAS No. 1220020-45-0

2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride

Cat. No. B1526314
CAS RN: 1220020-45-0
M. Wt: 293.59 g/mol
InChI Key: KTQAQPDOXJCIFJ-UHFFFAOYSA-N
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Description

“2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride” is a chemical compound with the molecular formula C10H14BrClN2O . It is a bromopyridine derivative, which is often used as a building block in the preparation of nitrogen-containing heterocyclic compounds .


Chemical Reactions Analysis

The specific chemical reactions involving “2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride” are not detailed in the search results. Bromopyridines are generally reactive and can participate in various organic reactions .

Scientific Research Applications

C−N Cross-Coupling Reactions

This compound serves as a building block in the formation of carbon-nitrogen bonds through various cross-coupling reactions. It’s particularly useful in Negishi cross-coupling reactions with aryl halides, catalyzed by palladium . This application is crucial for synthesizing complex organic molecules that have applications in pharmaceuticals and agrochemicals.

Synthesis of 2′-Pyridyldifluoroacetate

In the presence of copper as a catalyst, this compound reacts with ethyl bromodifluoroacetate to form 2′-pyridyldifluoroacetate . This chemical is significant for introducing difluoromethyl groups into organic molecules, which can enhance their biological activity or stability.

Advanced Battery Science

The compound has potential applications in advanced battery science and technology. While specific applications in this field are not detailed in the search results, the involvement of pyridine derivatives in battery electrolytes and as conductive polymers is well-documented in scientific literature .

Chromatography and Mass Spectrometry

As a pyridine derivative, this compound may be used in analytical chemistry, particularly in chromatography and mass spectrometry for the separation, identification, and quantification of chemical or biological compounds .

Biopharma Production

The compound could be involved in biopharmaceutical production processes. Pyridine derivatives are often used in the synthesis of drugs and as solvents or catalysts in various stages of drug development .

Controlled Environment Applications

In controlled environment applications, such as cleanrooms used in semiconductor manufacturing or biotech research, this compound might play a role as a reagent or in the development of materials with specific properties required for a controlled environment .

Synthesis of Bipyridine Derivatives

It can be used in the synthesis of bipyridine derivatives, which are important ligands in coordination chemistry and have applications ranging from catalysis to materials science .

Formation of Pyridylmethanone Compounds

This compound is a precursor in the synthesis of pyridylmethanone compounds. These compounds are intermediates in the production of various pharmaceuticals and agrochemicals .

properties

IUPAC Name

2-bromo-6-(pyrrolidin-3-ylmethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O.ClH/c11-9-2-1-3-10(13-9)14-7-8-4-5-12-6-8;/h1-3,8,12H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQAQPDOXJCIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=NC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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